molecular formula C11H13ClN2 B8300611 4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane

4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane

Cat. No. B8300611
M. Wt: 208.69 g/mol
InChI Key: VIXLWYQAYRDDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)-1-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-10-2-1-9(7-13-10)11-3-5-14(8-11)6-4-11/h1-2,7H,3-6,8H2

InChI Key

VIXLWYQAYRDDEV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C2)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.37 g (1.94 mmol) of 5-(1-azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol obtained in Example 4, in solution in 5.44 ml (58.35 mmol) of phosphorus oxychloride, is introduced into a sealed tube and the combined mixture is subsequently stirred at 140° C. for 45 minutes. The reaction mixture is subsequently brought back to ambient temperature, poured onto 200 g of crushed ice and stirred for 15 minutes. The medium is then very slowly adjusted to pH 10 with a concentrated sodium hydroxide solution. The combined mixture is subsequently extracted twice with chloroform and the organic phases are subsequently combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to provide 370 mg of the desired compound in the form of a brown powder.
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Synthesis routes and methods II

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